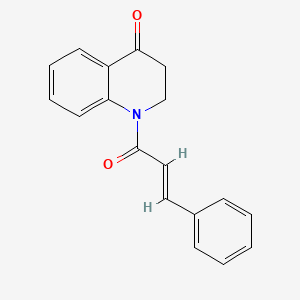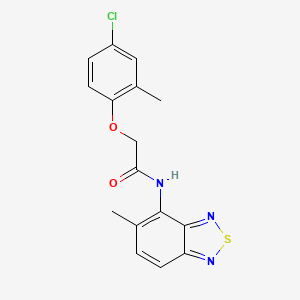![molecular formula C18H15NO3 B5572555 2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)
2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propyn-1-yl 2-[(benzylamino)carbonyl]benzoate is a chemical compound that has been studied for various properties, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Several studies have focused on the synthesis of related compounds. For instance, Wu Juna (2003) synthesized a related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, through a reaction involving 2-methanesulfonyl-4,6-dimethoxy pyrimidine and N-(4?propoxy- carbonylphenyl)-2-hydroxybenzylamine in THF (Wu Juna, 2003). Similarly, synthesis methods for related compounds have been detailed by Fereyduni et al. (2011) and Yoshida et al. (2008) (Fereyduni et al., 2011), (Yoshida et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through various techniques. Liang et al. (2014) provided insights into the crystal structure of a similar compound, propane-1,3-diamino bis [3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate], using single-crystal X-ray diffraction (Liang et al., 2014).
Chemical Reactions and Properties
Research has been conducted on the chemical reactions and properties of related compounds. For instance, Bacchi et al. (2002) explored the carbonylation of prop-2-ynylamides to produce oxazolines, which are related to 2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate (Bacchi et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds have been studied, such as by Jayaraj and Desikan (2020), who performed structural characterization using various techniques including FT-IR, 1H & 13C NMR, and LC-MS/MS (Jayaraj & Desikan, 2020).
Chemical Properties Analysis
The chemical properties of analogous compounds have been explored. For example, Tengler et al. (2013) prepared and characterized a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, providing insights into their chemical properties (Tengler et al., 2013).
Scientific Research Applications
Herbicidal Applications and Environmental Fate
Synthesis and Herbicidal Activity : A derivative known as ZJ0273, used as a broad-spectrum herbicidal ingredient for weed control in oilseed rape fields in China, has been synthesized and labeled with tritium and carbon-14 to facilitate studies on its metabolism, mode of action, environmental behavior, and fate (Yang et al., 2008).
Degradation and Microbial Remediation : Research has identified bacterial strains capable of degrading ZJ0273, indicating potential for bioremediation strategies in contaminated environments. One such strain, Bacillus sp., demonstrated a significant degradation rate of ZJ0273 under optimal conditions, highlighting microbial pathways as a viable method for mitigating the environmental impact of this herbicide (Qiao-li, 2011).
Soil Metabolism Studies : Investigations into the soil metabolism of ZJ0273 revealed its degradation pathways, involving the transformation of the compound into various metabolites through processes such as hydrolysis and oxidation. These studies are crucial for understanding the environmental fate of the herbicide and its potential impact on soil ecosystems (Wang et al., 2010).
Photocatalytic Degradation : Another aspect of research explores the use of photocatalysis in the degradation of similar compounds, suggesting an innovative approach to reducing the persistence of herbicidal residues in the environment through light-driven chemical reactions (List & Schreyer, 2015).
properties
IUPAC Name |
prop-2-ynyl 2-(benzylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-12-22-18(21)16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h1,3-11H,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFASRZHUMOTTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ynyl 2-(benzylcarbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)
![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)
![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)